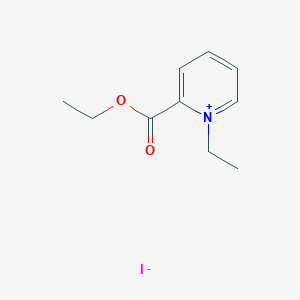![molecular formula C20H23ClO5 B14462517 Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate CAS No. 66412-32-6](/img/structure/B14462517.png)
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate is a chemical compound known for its unique structure and properties It consists of a butyl ester linked to a benzoate group, which is further connected to a chlorophenoxy and hydroxypropoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst to form butyl 4-hydroxybenzoate. This intermediate is then reacted with 4-chlorophenol and epichlorohydrin under basic conditions to introduce the chlorophenoxy and hydroxypropoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Mecanismo De Acción
The mechanism of action of Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 3-(((4-chlorophenoxy)acetyl)amino)benzoate
- tert-Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate
Uniqueness
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
66412-32-6 |
|---|---|
Fórmula molecular |
C20H23ClO5 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate |
InChI |
InChI=1S/C20H23ClO5/c1-2-3-12-24-20(23)15-4-8-18(9-5-15)25-13-17(22)14-26-19-10-6-16(21)7-11-19/h4-11,17,22H,2-3,12-14H2,1H3 |
Clave InChI |
SITGBQUECYYREO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


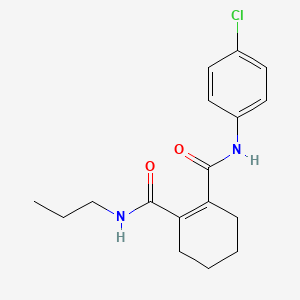
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)

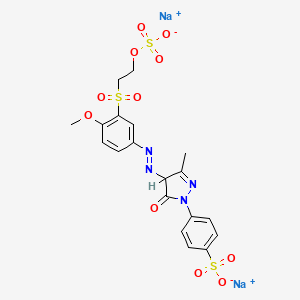
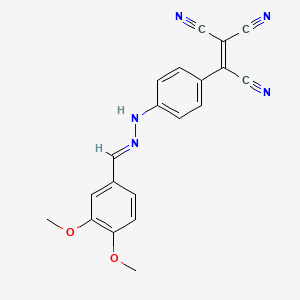
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
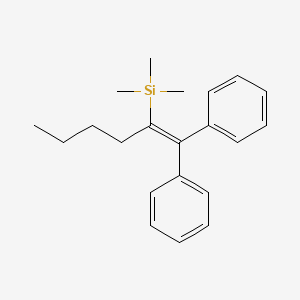
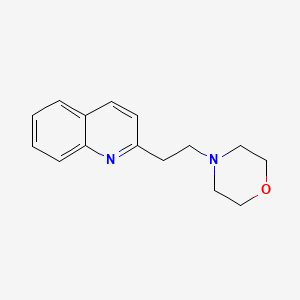
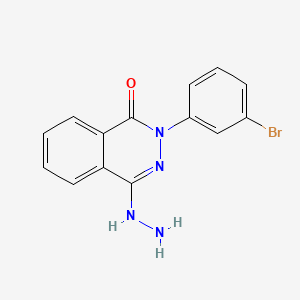
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)

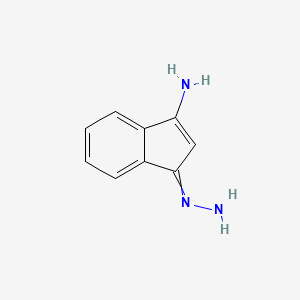
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
